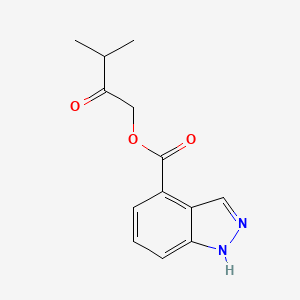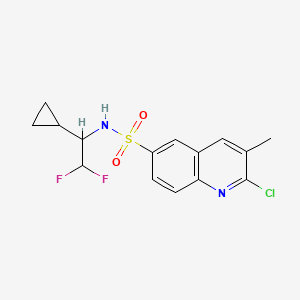
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate typically involves the formation of the indazole core followed by the introduction of the ester group. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the indazole core . The esterification step can be achieved using standard esterification reagents such as alcohols and carboxylic acids in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It can serve as a probe in biological studies to investigate enzyme activities or receptor binding.
Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate involves its interaction with specific molecular targets. For instance, indazole derivatives can act as inhibitors of enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The compound may also interact with receptors or ion channels, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole-3-carboxylate: Similar structure but lacks the 3-methyl-2-oxobutyl group.
2H-indazole-4-carboxylate: Different tautomeric form with distinct chemical properties.
Indole-3-carboxylate: Contains an indole ring instead of an indazole ring.
Uniqueness
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate is unique due to the presence of the 3-methyl-2-oxobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)12(16)7-18-13(17)9-4-3-5-11-10(9)6-14-15-11/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXIGAEKLPDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC(=O)C1=C2C=NNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-[4-[2-(5-phenyltetrazol-2-yl)ethyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B7420625.png)
![N-[4-(benzimidazol-1-yl)phenyl]-3-methylsulfonylpropanamide](/img/structure/B7420639.png)
![1-[[3-(Imidazol-1-ylmethyl)phenyl]methyl]-3-[2-(quinolin-2-ylamino)ethyl]urea](/img/structure/B7420643.png)

![2-[2-[2-Cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetyl]phenoxy]acetamide](/img/structure/B7420657.png)
![5-cyano-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7420658.png)
![5-[4-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7420663.png)
![N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7420671.png)

![Ethyl 3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7420673.png)
![1-[2-(2,2-Difluoroethoxy)ethoxy]-3-nitro-2-(trifluoromethyl)benzene](/img/structure/B7420675.png)
![1-[2-[[4-(3-Acetamidophenyl)-1,2,4-triazol-3-yl]sulfonyl]propanoyl]piperidine-3-carboxamide](/img/structure/B7420679.png)
![N-[2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7420692.png)
![6-methoxy-3-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]quinoxalin-2-amine](/img/structure/B7420712.png)
